2-Butoxy-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
87973-57-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-butoxy-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-2-3-5-9-8-10-6-4-7-11-8/h8H,2-7H2,1H3 |
InChI Key |
MEGATJJUPGXXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1OCCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butoxy 1,3 Dioxane and Structural Analogues
Direct Synthesis Pathways to 2-Butoxy-1,3-dioxane
The most straightforward and common method for the synthesis of 2-substituted-1,3-dioxanes is the direct acid-catalyzed acetalization of a 1,3-diol with an aldehyde or its equivalent. In the case of this compound, this involves the reaction of 1,3-propanediol (B51772) with a source of the butoxycarbonyl group. A common precursor for this is butyraldehyde (B50154) dimethyl acetal (B89532). The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.
The equilibrium of this reaction is driven towards the product by the removal of a small molecule byproduct, typically methanol (B129727) when using an acetal, or water when using an aldehyde. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.
A representative, analogous synthesis involves the reaction of a substituted 1,3-propanediol with p-butoxybenzaldehyde to form trans-2-(p-butoxyphenyl)-5-(trans-1-pentenyl)-m-dioxane. prepchem.com In this documented procedure, the reactants were heated to reflux in toluene with a catalytic amount of sulfuric acid for several hours, with continuous removal of water. prepchem.com This general approach is directly applicable to the synthesis of this compound from 1,3-propanediol.
Strategic Adaptation of 1,3-Dioxane (B1201747) Formation Reactions
Established reactions for forming six-membered heterocyclic rings can be adapted for the synthesis of this compound and its analogues. These methods offer alternative routes that can be advantageous depending on the availability of starting materials and desired substitution patterns.
Acid-Catalyzed Condensation of 1,3-Diols with Butyraldehyde Derivatives
This method is a variation of the direct synthesis pathway, where butyraldehyde itself is used as the carbonyl component. The acid-catalyzed condensation of a 1,3-diol, such as 1,3-propanediol, with n-butyraldehyde would lead to the formation of 2-propyl-1,3-dioxane, not this compound. To obtain the desired butoxy substituent, a derivative of butyraldehyde where the butoxy group is already present is required.
Alternatively, processes related to the aldol (B89426) condensation of n-butyraldehyde can produce 1,3-diol precursors. google.comresearchgate.netscirp.org For instance, the aldol condensation of n-butyraldehyde can lead to 2-ethyl-1,3-hexanediol, which could then be used as the diol component in a subsequent reaction to form a more complex 1,3-dioxane. google.com
The reaction conditions for such condensations typically involve an acid catalyst and a means to remove water to drive the reaction to completion. A variety of acid catalysts can be employed, including mineral acids, Lewis acids, and solid-supported acids like silica-supported p-toluenesulfonic acid, which can offer advantages in terms of ease of workup. researchgate.net
Prins Reaction and Related Cycloaddition Approaches
The Prins reaction is a powerful tool for the formation of 1,3-dioxanes and other oxygen-containing heterocycles. researchgate.netthieme-connect.comresearchgate.net It involves the acid-catalyzed addition of an aldehyde to an alkene. In its classic form, the reaction between an alkene and formaldehyde (B43269) leads to a 1,3-diol or a 1,3-dioxane.
For the synthesis of a 2-substituted-1,3-dioxane, a higher aldehyde like butyraldehyde would be used. The reaction of an alkene, such as styrene, with an aliphatic aldehyde in the presence of a catalyst like molecular iodine or a Brønsted-acidic ionic liquid can yield 4-substituted-1,3-dioxanes with good yields. researchgate.netthieme-connect.comresearchgate.net The mechanism involves the activation of the aldehyde by the acid catalyst, followed by electrophilic attack on the alkene to form a carbocation intermediate, which is then trapped by a second molecule of the aldehyde or by water to ultimately form the dioxane ring.
The development of asymmetric versions of the Prins reaction allows for the enantioselective synthesis of chiral 1,3-dioxanes. acs.orgnih.gov Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDP), have been successfully employed as catalysts for the intermolecular Prins reaction of styrenes and paraformaldehyde, affording enantioenriched 1,3-dioxanes. acs.org This methodology could potentially be extended to other aldehydes, providing a route to chiral analogues of this compound.
Incorporation of the Butoxy Moiety via Post-Cyclization Functionalization
An alternative strategy involves forming the 1,3-dioxane ring first, followed by the introduction of the butoxy group at the C2 position. This approach is less common for simple 2-alkoxy-1,3-dioxanes but can be a viable route for more complex structures.
This can be exemplified by the synthesis of 2,3-di-tert-butoxy-1,4-dioxane, where a pre-formed dichloro-1,4-dioxane is treated with a sodium alkoxide. orgsyn.org A similar approach for a 1,3-dioxane would require a suitable leaving group at the C2 position, such as a halogen. The synthesis of a 2-halo-1,3-dioxane followed by nucleophilic substitution with sodium butoxide could, in principle, yield this compound.
Another related method is the hydrogenolysis of a 2-substituted-1,3-dioxolane. For instance, the hydrogenolysis of 2-propyl-1,3-dioxolane (B1346037) in the presence of a palladium catalyst and an acid co-catalyst can yield 2-butoxy-1-ethanol. prepchem.comgoogleapis.com While this specific example leads to an ether alcohol rather than a dioxane, it demonstrates a method where a propyl group at the C2 position is transformed into a butoxy group as part of a ring-opening process.
Stereoselective Synthesis and Diastereocontrol in this compound Formation
The stereochemistry of 2-substituted-1,3-dioxanes is an important consideration, particularly when chiral centers are present on the dioxane ring or at the C2 substituent. The 1,3-dioxane ring typically adopts a chair conformation. Substituents at the C2 position generally prefer an equatorial orientation to minimize steric interactions.
However, in the case of 2-alkoxy-1,3-dioxanes, the anomeric effect plays a significant role. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic acetal to occupy the axial position. thieme-connect.de This is due to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the exocyclic alkoxy group. Therefore, in this compound, the butoxy group is expected to preferentially adopt an axial conformation.
Diastereoselective synthesis of substituted 1,3-dioxanes can be achieved through various methods. The Prins reaction, for example, can exhibit diastereoselectivity, which can be influenced by the choice of catalyst and reaction conditions. thieme-connect.com The use of chiral catalysts in the Prins reaction can lead to high levels of enantioselectivity. acs.orgnih.gov
Chemical Reactivity and Mechanistic Studies of 2 Butoxy 1,3 Dioxane
Acid-Catalyzed Hydrolysis and Equilibrium Dynamics
The acid-catalyzed hydrolysis of 2-alkoxy-1,3-dioxanes, including the butoxy derivative, proceeds through a generally accepted three-stage mechanism. beilstein-journals.orgbeilstein-journals.org This process is of significant interest as a model for glycosidic bond cleavage. beilstein-journals.org The initial and typically rate-limiting step involves the protonation and subsequent cleavage of the exocyclic C2-O bond, leading to the formation of butanol and a cyclic 1,3-dioxan-2-ylium cation intermediate. beilstein-journals.orgbeilstein-journals.orgacs.org This is followed by the nucleophilic attack of water on the cation to form a hemiacetal intermediate (2-hydroxy-1,3-dioxane). The final stage involves the acid-catalyzed cleavage of this hemiacetal to yield the hydroxy ester product. beilstein-journals.orgbeilstein-journals.org
For cyclic systems like 1,3-dioxanes, the first stage of forming the carbocation is generally the slowest and thus the rate-determining step. beilstein-journals.orgbeilstein-journals.org However, studies on related 2-aryl-2-alkoxy-1,3-dioxolanes have shown that under certain conditions, the subsequent steps can become rate-limiting, allowing the 1,3-dioxan-2-ylium ion intermediate to accumulate in significant quantities. acs.org
The rate of hydrolysis is highly sensitive to the substitution at the C2 position. The stability of the intermediate carbocation plays a crucial role; for instance, orthoesters hydrolyze at rates that can be over 10¹¹ times faster than simple acetals like 1,3-dioxane (B1201747). researchgate.net The kinetics of hydrolysis for a range of cyclic geminal ethers have been appraised, providing a framework for understanding the factors that modulate reaction rates. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
| Compound | Class | Hydroxonium Catalytic Coefficient (kH+ / M⁻¹s⁻¹) |
|---|---|---|
| 1,3-Dioxane | Acetal (B89532) | 2.0 x 10⁻⁵ |
| 2-Methyl-2-methoxy-1,3-dioxolane | Orthoester | 1.1 x 10³ |
| Triethyl orthoacetate | Orthoester | 6.6 x 10⁶ |
Data adapted from kinetic studies on geminal ethers. researchgate.net The data illustrates the vast difference in reactivity between a simple cyclic acetal and orthoesters, highlighting the electronic effect of substituents at the C2 position.
Ring-Opening Reactions and Subsequent Transformations
Beyond hydrolysis, 2-Butoxy-1,3-dioxane can undergo ring-opening reactions under different conditions, leading to various functionalized products. A key transformation is the reductive cleavage of the 1,3-dioxane ring. In the presence of a Lewis acid such as aluminum chloride (AlCl₃) and a hydride source like lithium aluminum hydride (LiAlH₄), cyclic acetals are hydrogenolyzed to yield hydroxy ethers. cdnsciencepub.com
The mechanism for this reductive cleavage is believed to proceed through the formation of an intermediate oxocarbonium ion. cdnsciencepub.com The Lewis acid coordinates to one of the ring oxygen atoms, facilitating the cleavage of a C-O bond and forming the cation. Subsequent attack by a hydride ion (H⁻) on the carbocation center results in the opening of the ring. cdnsciencepub.comresearchgate.net Studies comparing the reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes found that the five-membered dioxolane rings are cleaved faster than the six-membered dioxane rings, a difference attributed to the relative ease of forming the respective oxocarbonium ion intermediates. cdnsciencepub.com
The regioselectivity of the ring opening in substituted 1,3-dioxanes can be controlled by the choice of reagents and the steric and electronic nature of the substituents. researchgate.net These reactions are synthetically valuable, particularly in carbohydrate chemistry, where the regioselective opening of 1,3-dioxane-type acetals serves as a powerful strategy for manipulating hydroxyl groups. researchgate.net
Stereoelectronic Effects on Reactivity at the C2 Position, Including the Anomeric Effect
The reactivity and conformational preference of this compound are profoundly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) of a heterocyclic ring to occupy the axial position, despite the steric hindrance this may cause. thieme-connect.de
For 2-alkoxy-1,3-dioxanes, this effect stabilizes the conformation where the butoxy group is in the axial position. thieme-connect.desemanticscholar.org This stabilization arises from a favorable stereoelectronic interaction between a non-bonding lone pair of electrons on a ring oxygen atom and the antibonding σ* orbital of the exocyclic C2-O(Bu) bond. This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry achieved when the butoxy group is axial. thieme-connect.de The presence of two ring oxygens can lead to a "double exo-anomeric effect" in certain isomers. cdnsciencepub.com
This axial preference has direct consequences for reactivity. For example, in acid-catalyzed hydrolysis, the departure of the axial butoxy group to form the planar 1,3-dioxan-2-ylium cation is stereoelectronically assisted, potentially influencing the reaction rate. The conformational behavior and the barriers to ring inversion in 2-alkoxy-1,3-dioxanes have been studied, confirming that the alkoxy group's orientation is a key determinant of the ground-state energy. semanticscholar.orgrsc.org
Oxidative and Reductive Reactivity Profiles
The 1,3-dioxane ring is generally stable under many oxidative and reductive conditions, which is why it is frequently used as a protecting group for 1,3-diols and carbonyl compounds. thieme-connect.de However, under specific conditions, the acetal functionality can be made to react.
Oxidative Reactivity: Oxidation of 1,3-dioxanes can lead to the formation of ester products. For example, using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) acetate (B1210297) co-catalyst, various 1,3-dioxanes can be efficiently converted into the corresponding esters. organic-chemistry.org Another potential oxidative pathway is the Baeyer-Villiger type oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group, a reaction that can be adapted for related structures. beilstein-journals.org
Reductive Reactivity: As discussed in section 3.2, the most significant reductive reaction of this compound is its cleavage by reducing agents in the presence of Lewis acids. The reaction with LiAlH₄/AlCl₃ results in hydrogenolysis of the acetal to form a butoxy hydroxy ether. cdnsciencepub.com This reaction is mechanistically distinct from simple hydride reduction and relies on the formation of a carbocation intermediate. cdnsciencepub.comresearchgate.net The rate of this reduction is slower for 1,3-dioxanes compared to 1,3-dioxolanes. cdnsciencepub.com
Radical Reactions and Their Propagation Mechanisms Involving the 1,3-Dioxane Ring and Butoxy Substituent
The 1,3-dioxane ring and the butoxy substituent can both be involved in radical reactions, leading to diverse and complex chemical pathways.
Reactions Involving the 1,3-Dioxane Ring: A hydrogen atom can be abstracted from the C2 position of the 1,3-dioxane ring to form a 1,3-dioxan-2-yl radical. This nucleophilic radical species can then participate in further reactions. nsf.govacs.org For instance, in visible-light-promoted reactions, the 1,3-dioxan-2-yl radical can add to electron-deficient alkenes. nsf.govacs.org The propagation of this radical chain reaction often involves a subsequent hydrogen atom transfer (HAT) step, where the adduct radical abstracts a hydrogen from another molecule of 1,3-dioxane, thus regenerating the 1,3-dioxan-2-yl radical. nsf.gov The rigid conformation of the 1,3-dioxane group can play a significant role in controlling the stereochemistry of such radical cyclization reactions. bbhegdecollege.com
Reactions Involving the Butoxy Substituent: The butoxy group can also be the site of radical reactions. The 2-butoxy radical, which can be formed under various conditions, is a key intermediate in atmospheric chemistry. rsc.orgresearchgate.net Once formed, the 2-butoxy radical can undergo several competing reactions:
Unimolecular Dissociation (β-scission): The 2-butoxy radical can fragment, for example, to yield acetaldehyde. rsc.org
Reaction with Oxygen: In the presence of oxygen, the radical can react to form butanone and a hydroperoxyl radical (HO₂). rsc.orgcaltech.edu
Isomerization: Intramolecular 1,5-hydrogen shifts can occur, leading to the formation of a hydroxyalkyl radical. caltech.edu
The competition between these pathways is dependent on factors like temperature and oxygen concentration. rsc.orgcaltech.edu The study of t-butoxy radicals, which are structurally related, shows that they readily participate in hydrogen abstraction and addition reactions. researchgate.netrsc.org
Investigation of Reaction Intermediates and Transition States
The mechanisms of the reactions involving this compound are defined by the nature of their intermediates and transition states.
Radical Intermediates: In radical-mediated processes, the primary intermediates are neutral radicals. These include the 1,3-dioxan-2-yl radical formed by H-atom abstraction from C2, and the 2-butoxy radical formed from the butoxy group. nsf.govrsc.org Subsequent reactions lead to adduct radicals or isomerized radicals. nsf.govcaltech.edu
Transition States and Computational Studies: Modern computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the transition states of these reactions. researchgate.netresearchgate.netibm.com
For the thermal decomposition of related 5-substituted 1,3-dioxanes, computational studies have optimized the geometries of reactants, products, and the associated transition states, providing insight into the reaction mechanism and kinetics. researchgate.netresearchgate.net
DFT-based molecular dynamics have been used to study the protonation and ring-opening of 1,3,5-trioxane (B122180) and 1,3-dioxolane, revealing details of the elementary steps. ibm.com
In radical reactions, the transition states for processes like hydrogen atom abstraction have been investigated. For example, studies on the abstraction of a chlorine atom by a radical from a molecule containing a β-alkoxy group (analogous to the 1,3-dioxane structure) suggest that the transition state is stabilized by an through-space electrostatic interaction with the β-C-O bond dipole. rsc.org
These computational investigations provide a molecular-level understanding of bond-breaking and bond-forming events that is often inaccessible through experimental methods alone.
Conformational Analysis and Stereochemistry of 2 Butoxy 1,3 Dioxane
Preferred Chair Conformations and Conformational Equilibria
Like cyclohexane, the 1,3-dioxane (B1201747) ring preferentially adopts a chair conformation to minimize torsional and angle strain. thieme-connect.de For 2-butoxy-1,3-dioxane, two principal chair conformers are in equilibrium: one with the butoxy group in an axial position and the other with the butoxy group in an equatorial position.
The conformational equilibrium is largely governed by steric and stereoelectronic effects. Generally, substituents on a six-membered ring favor the equatorial position to avoid 1,3-diaxial interactions. thieme-connect.de However, in the case of 2-alkoxy-1,3-dioxanes, the anomeric effect can stabilize the axial orientation of the alkoxy group. thieme-connect.de This effect involves a stabilizing interaction between the lone pair of electrons on the ring oxygen atoms and the antibonding σ* orbital of the exocyclic C-O bond of the butoxy group. This interaction is most effective when the butoxy group is in the axial position.
Ring Inversion Dynamics and Energy Barriers
The 1,3-dioxane ring is not static but undergoes a dynamic process of ring inversion, interconverting the two chair conformations through a higher-energy twist-boat or boat-like transition state. The energy barrier to this inversion is a key parameter in understanding the molecule's flexibility.
Studies on 2-alkoxy-1,3-dioxans have shown that the barriers for the chair-to-chair interconversion are similar to those of 1,3-dioxane itself and its 2-methyl derivative. rsc.org This suggests that the primary contribution to the ring inversion barrier is the torsional strain associated with the ring atoms, and it is not significantly affected by the type of substituent at the 2-position. rsc.org For related 2,2-disubstituted 1,3-dioxanes, the barrier to interconversion has been determined to be around 8.9 kcal/mol. researchgate.net It is expected that the energy barrier for this compound would be in a similar range. However, without specific dynamic NMR studies on this compound, a precise value cannot be provided.
Influence of Substituents on Dioxane Ring Conformation
The conformational landscape of the 1,3-dioxane ring can be significantly altered by the presence of other substituents on the ring. The introduction of substituents at positions 4, 5, or 6 can influence the conformational preference of the 2-butoxy group.
For example, the presence of a bulky "holding group" in an equatorial position on the ring can be used to study the conformational equilibrium of the substituent at the 2-position. researchgate.net The relative stability of cis and trans isomers in substituted 1,3-dioxanes provides a method to determine the conformational free energy (A-value) of the substituents. researchgate.net In multi-methyl-substituted 1,3-dioxanes, steric interactions can become so severe that the molecule may adopt a twist conformation to avoid unfavorable pseudo-axial groups. arkat-usa.org While these studies provide a general framework, specific data on how substituents at other positions on the 1,3-dioxane ring directly influence the conformational equilibrium of a 2-butoxy group is not available in the provided search results.
Spectroscopic Characterization of 2 Butoxy 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 2-Butoxy-1,3-dioxane, providing a detailed map of its molecular structure.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the dioxane ring and the butoxy side chain. The 1,3-dioxane (B1201747) ring typically exists in a chair conformation, leading to different chemical environments for the axial and equatorial protons.
The protons on the dioxane ring are expected to show complex splitting patterns due to geminal and vicinal coupling. For the parent 1,3-dioxane, the protons at C4/C6 and C5 have been reported. docbrown.info The introduction of the butoxy group at C2 will influence these shifts. The anomeric proton at C2 is of particular interest and its chemical shift and coupling constants can provide information about the orientation of the butoxy group. tubitak.gov.tr
The butoxy group will show characteristic signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (dioxane) | 4.8 - 5.2 | s | - |
| H-4/6eq (dioxane) | 3.9 - 4.2 | ddd | J ≈ 11.5, 5.0, 1.5 |
| H-4/6ax (dioxane) | 3.6 - 3.9 | ddd | J ≈ 11.5, 11.5, 2.5 |
| H-5eq (dioxane) | 1.8 - 2.1 | dddd | J ≈ 13.0, 5.0, 2.5, 1.5 |
| H-5ax (dioxane) | 1.3 - 1.6 | tt | J ≈ 13.0, 11.5 |
| -OCH₂- (butoxy) | 3.4 - 3.7 | t | J ≈ 6.5 |
| -CH₂- (butoxy) | 1.5 - 1.7 | sextet | J ≈ 7.0 |
| -CH₂- (butoxy) | 1.3 - 1.5 | quintet | J ≈ 7.5 |
| -CH₃ (butoxy) | 0.8 - 1.0 | t | J ≈ 7.5 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal. For the parent 1,3-dioxane, three distinct signals are observed corresponding to C2, C4/C6, and C5. docbrown.info The butoxy group will add four additional signals. The chemical shift of the anomeric carbon (C2) is particularly diagnostic, typically appearing in the range of 90-100 ppm.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (dioxane) | 95 - 105 |
| C-4/6 (dioxane) | 65 - 70 |
| C-5 (dioxane) | 25 - 30 |
| -OCH₂- (butoxy) | 60 - 65 |
| -CH₂- (butoxy) | 30 - 35 |
| -CH₂- (butoxy) | 18 - 22 |
| -CH₃ (butoxy) | 13 - 15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the butoxy chain and within the dioxane ring system, confirming their vicinal relationships.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Carbon-13 (13C) NMR Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The most prominent features are expected to be the C-O stretching vibrations of the acetal (B89532) and ether linkages, as well as the C-H stretching and bending vibrations of the alkyl portions. For the parent 1,3-dioxane, C-O stretching vibrations are observed around 1140-1070 cm⁻¹ and 940 cm⁻¹. docbrown.infonist.gov
Predicted Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretching (alkyl) | Strong |
| 1470 - 1450 | C-H bending (CH₂) | Medium |
| 1380 - 1370 | C-H bending (CH₃) | Medium |
| 1150 - 1050 | C-O-C stretching (acetal and ether) | Strong |
Mass Spectrometry (MS) Fragmentation Pathways and Molecular Weight Confirmation
Mass spectrometry would confirm the molecular weight of this compound (C₈H₁₆O₃, molecular weight: 160.21 g/mol ). Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, though it could be weak.
Key fragmentation pathways for acetals often involve the cleavage of the C-O bonds. The primary fragmentation is anticipated to be the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or the butyl radical (•CH₂CH₂CH₂CH₃) to form stable oxonium ions. Another likely fragmentation is the loss of a butene molecule via a McLafferty-type rearrangement. Cleavage of the dioxane ring itself can also occur.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 159 | [M-H]⁺ |
| 131 | [M-C₂H₅]⁺ |
| 103 | [M-C₄H₉]⁺ |
| 87 | [M-OC₄H₉]⁺ or [Dioxane ring fragment]⁺ |
| 73 | [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Advanced Spectroscopic Methods for Elucidating Fine Structural Details
For a more in-depth structural analysis, advanced spectroscopic methods could be utilized. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and the preferred conformation of the molecule, particularly the orientation of the butoxy group (axial vs. equatorial). cdnsciencepub.com Furthermore, computational modeling of the spectroscopic properties could be used to compare theoretical spectra with experimental data to further solidify the structural assignment.
Computational Chemistry and Molecular Modeling of 2 Butoxy 1,3 Dioxane
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived.
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For organic molecules like 2-Butoxy-1,3-dioxane, Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. google.com Functionals such as B3LYP, combined with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to optimize molecular geometries. tandfonline.comrsc.orgdergipark.org.tr
The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on each atom, converging on a stationary point on the potential energy surface. For this compound, this would typically result in a chair conformation for the 1,3-dioxane (B1201747) ring, which is the known ground-state conformation for most 1,3-dioxane systems. researchgate.net The butoxy group at the C2 position can adopt either an axial or equatorial orientation, and separate optimizations would be performed for each conformer.
Table 1: Illustrative Optimized Geometric Parameters for the Equatorial Conformer of this compound (Chair Conformation) Calculated at the B3LYP/6-31G(d) Level of Theory. (Note: These are representative values based on typical 1,3-dioxane structures.)
| Parameter | Bond/Angle | Value |
| Bond Lengths | (Å) | |
| C2-O1 | 1.41 | |
| C2-O3 | 1.41 | |
| O1-C6 | 1.43 | |
| C5-C6 | 1.53 | |
| C4-C5 | 1.53 | |
| O3-C4 | 1.43 | |
| C2-O(butoxy) | 1.42 | |
| Bond Angles | (°) | |
| O1-C2-O3 | 111.5 | |
| C2-O1-C6 | 112.0 | |
| O1-C6-C5 | 110.0 | |
| C6-C5-C4 | 110.5 | |
| C5-C4-O3 | 110.0 | |
| C4-O3-C2 | 112.0 | |
| Torsion Angles | (°) | |
| O1-C2-O3-C4 | -56.0 | |
| C6-O1-C2-O3 | 57.5 |
The 1,3-dioxane ring is conformationally mobile, capable of existing in chair, twist, and boat forms. researchgate.net Computational methods are crucial for determining the relative energies of these conformers. For this compound, the primary equilibrium of interest is between the chair conformers with the butoxy group in the axial and equatorial positions.
By calculating the single-point electronic energy of the optimized geometries for both the axial and equatorial isomers, their relative stability can be determined. The conformer with the lower energy is more stable. For most 2-substituted 1,3-dioxanes, the equatorial conformer is favored to minimize steric hindrance. However, stereoelectronic effects, such as the anomeric effect, can influence this preference. acs.org The anomeric effect involves a stabilizing interaction between the lone pair electrons on the ring oxygen atoms and the antibonding orbital (σ*) of the exocyclic C2-O bond, which can favor the axial conformer in some cases. QM calculations can precisely quantify the energetic balance between these competing steric and stereoelectronic effects.
Table 2: Illustrative Conformational Energy Data for this compound. (Note: Values are hypothetical, for illustrative purposes.)
| Conformer | Relative Energy (ΔE) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Population at 298 K (%) |
| Equatorial-Chair | 0.00 | 0.00 | ~98% |
| Axial-Chair | 2.50 | 2.45 | ~2% |
| 2,5-Twist-Boat | 5.80 | 5.95 | <0.1% |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their lone-pair electrons, while the LUMO would likely be distributed across the σ* antibonding orbitals of the C-O bonds.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound. (Note: Values are hypothetical, for illustrative purposes.)
| Orbital | Energy (eV) |
| HOMO | -6.10 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 5.15 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a QM calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which corresponds closely to the familiar Lewis structure. uni-muenchen.deslideshare.net NBO analysis is particularly useful for quantifying stereoelectronic interactions. For this compound, NBO analysis would quantify the anomeric effect by calculating the stabilization energy (E(2)) of the interaction between the oxygen lone pair (donor NBO) and the C-O antibonding orbital (acceptor NBO). dntb.gov.ua This provides a quantitative measure of hyperconjugation and its role in conformational preference.
Evaluation of Conformational Energies and Isomer Stabilities
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While QM methods are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. uq.edu.au
For this compound, an MD simulation could model the molecule in a solvent, such as water or chloroform, to observe its conformational transitions in a more realistic environment. Such simulations can reveal the flexibility of the 1,3-dioxane ring, showing transitions between chair and twist-boat conformations. researchgate.netnih.gov Furthermore, MD can track the rotational dynamics (torsional changes) of the butoxy side chain, providing a complete picture of the molecule's accessible conformations and the timescales on which these changes occur.
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. Acetals like this compound are known to undergo acid-catalyzed hydrolysis to yield an aldehyde (or ketone) and alcohols. orgoreview.comresearchgate.net The mechanism of this reaction can be studied computationally by mapping the potential energy surface along the reaction coordinate.
This involves identifying the structures of the reactants, intermediates, transition states, and products. researchgate.net For the hydrolysis of this compound, the reaction would start with the protonation of one of the ring oxygen atoms. ic.ac.uk Computational methods can then locate the transition state for the rate-determining step—the cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion intermediate. researchgate.net By calculating the energies of the transition state and reactants, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. ic.ac.ukrsc.org This analysis can be performed for both axial and equatorial conformers to see how stereochemistry influences reactivity.
Prediction and Interpretation of Spectroscopic Parameters
QM calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure.
NMR Spectroscopy: Magnetic shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These tensors can be converted into NMR chemical shifts (¹H and ¹³C) that can be directly compared to experimental spectra. dergipark.org.tr This is invaluable for assigning peaks in a complex spectrum and for confirming the predicted major conformer.
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies and their corresponding IR intensities can be predicted. dergipark.org.tr The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the C-O-C stretching modes of the acetal (B89532) group.
Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer) Relative to TMS. (Note: These are representative values based on analogous structures.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (acetal) | 101.5 |
| C4, C6 (ring) | 65.8 |
| C5 (ring) | 26.3 |
| C1' (butoxy, -OCH₂-) | 68.2 |
| C2' (butoxy, -CH₂-) | 31.9 |
| C3' (butoxy, -CH₂-) | 19.5 |
| C4' (butoxy, -CH₃) | 14.1 |
Applications of 2 Butoxy 1,3 Dioxane in Advanced Organic Synthesis
Utilization as a Protecting Group for Carbonyl Compounds and 1,3-Diols
The primary and most fundamental application of 2-butoxy-1,3-dioxane in organic synthesis is as a protecting group. The 1,3-dioxane (B1201747) structure is a cyclic acetal (B89532), a common motif used to mask the reactivity of carbonyl functionalities (aldehydes and ketones) and 1,3-diols. pharmaffiliates.comthieme-connect.de The formation of a 2-substituted-1,3-dioxane is a standard method for protecting 1,3-diols, or conversely, for protecting a carbonyl compound by reacting it with 1,3-propanediol (B51772). thieme-connect.de
The stability of the 1,3-dioxane ring is a key attribute. It is generally robust under basic, reductive, and many oxidative conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected group. pharmaffiliates.com The protection is readily achieved under acidic conditions, often with the removal of water to drive the equilibrium towards the formation of the cyclic acetal. researchgate.net Deprotection, to regenerate the carbonyl or diol, is typically accomplished by acid-catalyzed hydrolysis. researchgate.net
The butoxy group in this compound can influence the rate of both formation and cleavage of the protecting group compared to other 2-alkoxy or 2-alkyl derivatives due to steric and electronic effects.
Table 1: General Conditions for Acetal Formation and Deprotection
| Transformation | Reagents and Conditions | Functional Group Protected |
| Protection | Carbonyl compound, 1,3-propanediol, acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water | Carbonyl Group |
| Protection | 1,3-diol, an equivalent of a carbonyl compound (e.g., an aldehyde or ketone), acid catalyst | 1,3-Diol |
| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄), or Lewis acids in the presence of water | Carbonyl or 1,3-Diol |
Role in Chemo- and Stereoselective Synthetic Transformations
The conformational rigidity of the six-membered 1,3-dioxane ring, which preferentially adopts a chair-like conformation, plays a crucial role in stereoselective synthesis. pharmaffiliates.com For 2-alkoxy-1,3-dioxanes, such as this compound, the anomeric effect is a significant stereoelectronic factor. This effect generally stabilizes the axial orientation of the alkoxy group at the C2 position. thieme-connect.de This conformational preference can be exploited to influence the stereochemical outcome of reactions at or near the dioxane ring.
When a chiral 1,3-diol is used to form a 1,3-dioxane, the resulting diastereomeric acetals can direct subsequent reactions. For instance, nucleophilic additions to a prochiral center elsewhere in the molecule can be rendered highly diastereoselective due to the steric bias imposed by the conformationally locked dioxane ring. Although specific examples for this compound are not prevalent in the literature, the principle is well-established for related structures.
Furthermore, the regioselective opening of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, is a powerful strategy for the selective manipulation of hydroxyl groups. researchgate.net The choice of reducing agent and reaction conditions can dictate which C-O bond of the acetal is cleaved, leading to the formation of a specific mono-protected 1,3-diol.
Integration into Convergent Synthetic Strategies for Complex Molecules
This compound and its derivatives can be incorporated into such fragments, serving not only as protecting groups but also as integral structural units. For example, a fragment containing a 1,3-dioxane moiety can be synthesized and then coupled with another fragment using various cross-coupling reactions. A notable example, though not involving the butoxy derivative specifically, is the synthesis of 5-{[(2-halophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-diones, which serve as precursors in the construction of quinolin-4(1H)-ones. mdpi.com This demonstrates how a dioxane-containing intermediate can be a key building block in a convergent approach to complex heterocyclic systems.
The stability of the 1,3-dioxane ring to a variety of reaction conditions, including those often used in cross-coupling reactions (e.g., Suzuki, Heck), makes it a valuable component in the design of convergent synthetic routes.
Development of Novel Reagents and Catalysts Derived from this compound Scaffolds
While there is no direct evidence of reagents or catalysts being developed from a this compound scaffold, the potential exists based on the broader field of chiral auxiliaries and ligands. Chiral 1,3-dioxanes, synthesized from chiral 1,3-diols, have been explored as chiral auxiliaries to induce asymmetry in various chemical transformations. sfu.ca
For instance, a chiral 1,3-dioxane can be functionalized to create a chiral ligand for a metal catalyst. The well-defined stereochemistry of the dioxane ring can create a specific chiral environment around the metal center, enabling enantioselective catalysis. The synthesis of chiral bidentate and tridentate ligands from chiral acetals for use in metal-catalyzed reactions like Diels-Alder and alkylzinc additions has been reported. sfu.ca The butoxy group in a hypothetical this compound-derived ligand could modulate the solubility and electronic properties of the resulting catalyst, potentially fine-tuning its reactivity and selectivity.
Environmental Transformation and Chemical Degradation Pathways of 2 Butoxy 1,3 Dioxane Analogues
Atmospheric Oxidation Mechanisms (e.g., Reaction with Hydroxyl Radicals)
The primary atmospheric degradation pathway for volatile organic compounds (VOCs) like 2-butoxy-1,3-dioxane and its analogues is through reaction with photochemically generated hydroxyl (OH) radicals. ca.govku.dk The rate of this reaction is a critical determinant of the compound's atmospheric lifetime.
For glycol ethers, the reaction with OH radicals is rapid, with atmospheric half-lives generally in the range of 0.6 to 0.9 days. ca.gov Detailed studies on specific glycol ethers have determined rate constants for their reaction with OH radicals. For example, the rate constant for the gas-phase reaction of the OH radical with 1-butoxy-2-propanol (B1222761) is 3.76 ± 0.54 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net The dominant mechanism for these reactions is H-atom abstraction from the C-H bonds, particularly those adjacent to the ether linkage, due to the activating effect of the oxygen atom. nih.govresearchgate.net
In the case of 1,3-dioxane (B1201747), the reaction with OH radicals also proceeds via H-atom abstraction, leading to the formation of various oxidation products. The major products identified from the OH radical-initiated oxidation of 1,3-dioxane in the presence of NOx are (2-oxoethoxy)methyl formate, formic acid, and methylene (B1212753) glycol diformate. mdpi.com Theoretical studies on the reaction of OH radicals with 1,4-dioxane (B91453) and 1,3,5-trioxane (B122180) indicate that the reaction proceeds mainly through the abstraction of an axial hydrogen atom due to a lower energy barrier. researchgate.net
Table 1: Atmospheric Oxidation Data for this compound Analogues
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life | Primary Degradation Products |
| 1,3-Dioxane | 8.3 x 10⁻¹² | ~2 days | (2-oxoethoxy)methyl formate, formic acid, methylene glycol diformate |
| 2-Ethoxyethanol | Not Specified | Short | Highly oxygenated organic molecules (HOMs) |
| 1-Butoxy-2-propanol | 3.76 x 10⁻¹¹ | ~7 hours | Not specified in detail |
| Diethylene glycol ethyl ether | 5.72 x 10⁻¹¹ | ~5 hours | Not specified in detail |
| Diethylene glycol n-butyl ether | 7.44 x 10⁻¹¹ | ~4 hours | Not specified in detail |
Biotransformation and Biodegradation Processes in Diverse Microbial Systems
The biodegradation of this compound analogues is a critical process determining their persistence in soil and water systems. Studies on related compounds indicate that both metabolic and cometabolic pathways can contribute to their degradation.
While information on the biodegradation of this compound is scarce, research on 1,4-dioxane, a structural isomer, reveals that it is generally resistant to biodegradation but can be degraded by specific microorganisms. nih.govasm.org Some bacteria can utilize 1,4-dioxane as a sole carbon and energy source, while others require a co-substrate, such as tetrahydrofuran, for cometabolic degradation. asm.orgmdpi.com The degradation of 1,4-dioxane by the fungus Cordyceps sinensis has been shown to proceed through the formation of ethylene (B1197577) glycol, followed by glycolic acid and oxalic acid. nih.govasm.org
The biodegradation of glycol ethers, including 2-butoxyethanol (B58217), has been more extensively studied. Several bacterial strains, including those from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, have been isolated that can completely degrade 2-butoxyethanol. nih.govnih.gov The degradation pathway for 2-butoxyethanol in some gram-negative strains is proposed to initiate with the oxidation of the alcohol group to form 2-butoxyacetic acid, followed by cleavage of the ether bond to yield n-butanol and glyoxylic acid. nih.govnih.govresearchgate.net The presence of an ether linkage is known to be a factor that can confer resistance to aerobic biodegradation in aliphatic compounds. acs.org However, many glycol ethers demonstrate excellent biodegradability. sigmaaldrich.cn
The biodegradability of this compound will likely depend on the ability of microbial enzymes to attack either the cyclic acetal (B89532) or the ether linkage. The butoxy group may influence the accessibility of the 1,3-dioxane ring to enzymatic action. It is plausible that microorganisms capable of degrading other glycol ethers or cyclic ethers could also transform this compound. mdpi.commiljodirektoratet.no
Table 2: Microbial Degradation of this compound Analogues
| Compound | Degrading Microorganisms | Degradation Pathway | Key Intermediates |
| 1,4-Dioxane | Cordyceps sinensis (fungus), Pseudonocardia dioxanivorans | Metabolic and Cometabolic | Ethylene glycol, glycolic acid, oxalic acid |
| 2-Butoxyethanol | Pseudomonas sp., Hydrogenophaga sp., Gordonia sp. | Oxidation and ether cleavage | 2-Butoxyacetic acid, n-butanol, glyoxylic acid |
| 2-Methyl-1,3-dioxane | Mixed bacterial consortium | Metabolic | Not specified in detail |
| Ethyl tert-butyl ether (ETBE) | Various bacteria | Aerobic hydroxylation | Acetaldehyde, tert-butyl alcohol |
Hydrolytic Stability and Degradation Kinetics in Aqueous Media
The hydrolytic stability of the acetal functional group is a key factor in the environmental persistence of this compound in aqueous media. The hydrolysis of acetals is typically catalyzed by acid, while they are generally stable under neutral and basic conditions. bham.ac.ukchemistrysteps.com
Studies on substituted 2-phenyl-1,3-dioxanes have shown that they undergo hydronium ion-catalyzed hydrolysis. lookchem.com The rate of hydrolysis is influenced by the substituents on the phenyl ring. lookchem.com Research on more flexible acetal structures has indicated that a remote alkoxy group can accelerate acetal hydrolysis by up to 20-fold compared to substrates without an alkoxy group, likely due to electrostatic stabilization of the developing positive charge in the transition state. nih.gov This suggests that the butoxy group in this compound could potentially influence its hydrolytic stability.
The hydrolysis of acetals proceeds through a hemiacetal intermediate to yield an aldehyde or ketone and two alcohol molecules. bham.ac.uk For this compound, hydrolysis would be expected to yield butanol, formaldehyde (B43269), and 1,3-propanediol (B51772). The rate of this reaction will be highly dependent on the pH of the aqueous environment, with faster degradation occurring under acidic conditions. A study on 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) found some hydrolysis at pH values below 7 after one week, while it appeared stable at pH 9. ku.dkoakland.edu
Table 3: Hydrolytic Stability of Acetal Analogues
| Compound/Class | Conditions | Stability/Reactivity |
| Acetals (general) | Acidic (H⁺) | Labile, undergo hydrolysis |
| Neutral/Basic | Generally stable | |
| 2-Phenyl-1,3-dioxanes | Acidic (H⁺) | Undergo hydronium ion-catalyzed hydrolysis |
| 4-Alkoxy-substituted acetals | Acidic (H⁺) | Hydrolysis can be accelerated by the alkoxy group |
| 2-Ethyl-5,5'-dimethyl-1,3-dioxane | pH < 7 | Some hydrolysis observed after one week |
| pH 9 | Appeared stable |
Chemical Persistence and Environmental Fate Modeling from a Chemical Perspective
Due to its likely volatility and rapid reaction with hydroxyl radicals, this compound is not expected to persist for long periods in the atmosphere. ca.gov Its atmospheric lifetime is predicted to be on the order of hours to a few days.
In aqueous environments, its fate is more complex. While hydrolytically stable under neutral to basic conditions, it may undergo slow hydrolysis in acidic waters. ku.dkoakland.edu Biodegradation is expected to be a significant removal process in both soil and water, although the rate will depend on the presence of adapted microbial populations. nih.govnih.govsigmaaldrich.cn The ether linkage can sometimes lead to greater resistance to biodegradation compared to other functional groups. acs.org
Environmental fate models, such as fugacity models, can be used to predict the partitioning of chemicals between different environmental compartments. For related compounds like 1,4-dioxane, models predict that it will predominantly partition to water if released to the environment. itrcweb.org Given the expected water solubility of this compound due to its ether and acetal functionalities, a similar behavior can be anticipated. Its potential for bioaccumulation in aquatic organisms is expected to be low, a characteristic shared by many glycol ethers. wikipedia.org
Molecular Interactions and Solution Behavior of 2 Butoxy 1,3 Dioxane in Multi Component Systems
Investigation of Intermolecular Forces in Binary and Ternary Mixtures
The behavior of 2-Butoxy-1,3-dioxane in mixed-solvent systems is dictated by a balance of various intermolecular forces. In binary mixtures, the nature of the co-solvent significantly influences these interactions. For instance, when mixed with polar solvents, dipole-dipole interactions between the ether and dioxane functional groups of this compound and the solvent molecules are prominent. In contrast, in non-polar solvents, weaker van der Waals forces, specifically London dispersion forces, are the primary drivers of mixing behavior.
Hydrogen Bonding Networks and Solvation Phenomena
Although this compound itself cannot act as a hydrogen bond donor, the oxygen atoms in its dioxane ring and ether linkage can act as hydrogen bond acceptors. This capability is central to its solvation behavior in protic solvents. When dissolved in solvents like water or alcohols, this compound can participate in the formation of hydrogen bonding networks. The extent and strength of these networks depend on the steric hindrance around the oxygen atoms and the acidity of the solvent's hydrogen atoms.
Co-solvent Effects on Solution Thermodynamics and Kinetics
The addition of a co-solvent to a solution of this compound can have a profound impact on both the thermodynamics and kinetics of processes occurring in the solution. From a thermodynamic standpoint, co-solvents can alter the solubility of this compound and modify the Gibbs free energy, enthalpy, and entropy of mixing. These changes are often non-linear with respect to the co-solvent concentration, indicating complex preferential solvation effects where the local composition of the solvent around the solute differs from the bulk composition.
From a kinetics perspective, the co-solvent can influence reaction rates by altering the stability of reactants, transition states, and products. The viscosity of the medium, which is affected by the co-solvent, can also play a role in diffusion-controlled reactions. By carefully selecting a co-solvent, it is possible to tune the reaction environment to favor a particular outcome or to enhance the rate of a desired transformation.
Elucidation of Molecular Association and Aggregation Phenomena
Under certain conditions, such as high concentrations or in specific solvent systems, molecules of this compound may exhibit self-association or aggregation. These phenomena are driven by a combination of intermolecular forces, including hydrophobic interactions involving the butyl chains and weak dipole-dipole interactions. The structure of the 1,3-dioxane (B1201747) ring may also facilitate particular packing arrangements.
The study of molecular aggregation is often carried out using techniques like light scattering, small-angle neutron scattering (SANS), or through the analysis of concentration-dependent changes in physical properties such as density, viscosity, and surface tension. Understanding the critical aggregation concentration and the size and shape of the aggregates is essential for controlling the properties of solutions containing this compound, particularly in applications where micelle formation or other supramolecular structures are relevant. The presence of co-solvents can significantly modulate this aggregation behavior, either by promoting or inhibiting the formation of larger molecular assemblies.
Q & A
Q. Case Study: 5-Nitro Derivatives
| Substituent (R) | Decomposition Rate (k, s⁻¹) | Solvent Effect |
|---|---|---|
| H | 1.2×10⁻⁴ | Moderate |
| Methyl | 9.6×10⁻³ | Strong (DMSO) |
| Bromine | 3.0×10⁻⁵ | Weak |
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (P95 for particulates; OV/AG/P99 for vapors) and chemical-resistant gloves .
- Storage: Refrigerate (0–10°C) under inert gas to prevent degradation .
- Toxicity Limits: Maximum 0.1% concentration in formulations to avoid nitrosamine formation .
Regulatory Guidelines:
| Agency | Concentration Limit | Key Risk |
|---|---|---|
| EU Annex VI | ≤0.1% | Nitrosamine formation |
| Health Canada | ≤0.1% | Skin/eye irritation |
Advanced: How can structural modifications enhance the biomedical utility of 1,3-dioxane derivatives?
Answer:
- Macrocycle Design: Dispiro-1,3-dioxane units improve host-guest binding in supramolecular chemistry .
- Drug Precursors: 1,3-Dioxane intermediates are critical in synthesizing HMG-CoA reductase inhibitors (e.g., atorvastatin) .
- Fluorescent Probes: Nitrobenzoxadiazole (NBD)-tagged derivatives enable enzyme activity monitoring .
Q. Example: Atorvastatin Synthesis
| Intermediate | Role | Patent |
|---|---|---|
| 1,3-Dioxane derivative | Core scaffold | US5278313 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
